molecular formula C24H29Cl2FO5 B1672864 Fluclorolone acetonide CAS No. 3693-39-8

Fluclorolone acetonide

Cat. No.: B1672864
CAS No.: 3693-39-8
M. Wt: 487.4 g/mol
InChI Key: NJNWEGFJCGYWQT-VSXGLTOVSA-N
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Description

It is marketed under the brand names Cutanit and Topicon . This compound is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating various dermatological conditions.

Mechanism of Action

Fluclorolone acetonide, also known as FLUCLORONIDE, is a topical corticosteroid . This article will discuss the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Target of Action

This compound primarily targets glucocorticoid receptors, which are part of the nuclear receptor superfamily of ligand-activated transcription factors . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, and inflammation .

Mode of Action

This can result in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .

Biochemical Pathways

Corticosteroids are known to influence multiple biochemical pathways involved in inflammation and immune response .

Pharmacokinetics

As a topical corticosteroid, it is primarily intended for local application and action, limiting its systemic absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and immune response. This is achieved through the modulation of gene transcription, leading to decreased production of pro-inflammatory proteins and increased production of anti-inflammatory proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the skin can affect the absorption and efficacy of the drug. Additionally, the presence of other substances on the skin, such as moisturizers or cosmetics, can also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluclorolone acetonide involves the acetonide formation of fluclorolone. The process typically includes the reaction of fluclorolone with acetone in the presence of an acid catalyst to form the acetonide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Fluclorolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Fluclorolone acetonide has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Fluocinolone acetonide
  • Betamethasone valerate
  • Formocortal

Comparison: Fluclorolone acetonide is unique in its specific chemical structure, which includes the acetonide group that enhances its stability and potency. Compared to fluocinolone acetonide and betamethasone valerate, this compound has a distinct profile of anti-inflammatory activity and skin penetration properties. Formocortal, another similar compound, differs in its molecular structure and pharmacokinetic properties .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Cl2FO5/c1-20(2)31-19-9-13-14-8-16(27)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-28/h5-7,13-14,16-17,19,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWEGFJCGYWQT-VSXGLTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)Cl)Cl)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043281
Record name Flucloronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-39-8
Record name Flucloronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3693-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucloronide [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluclorolone acetonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Flucloronide
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Record name Fluclorolone acetonide
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Record name FLUCLORONIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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